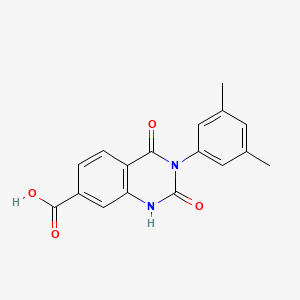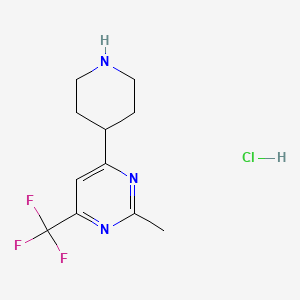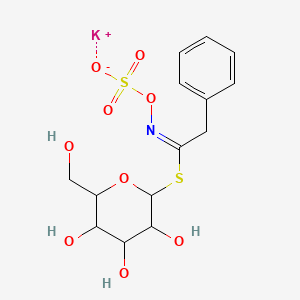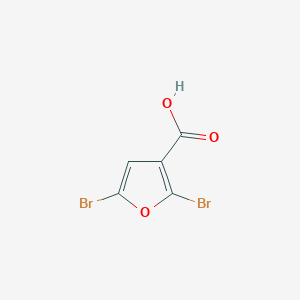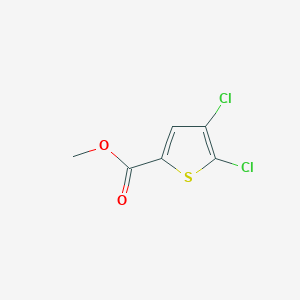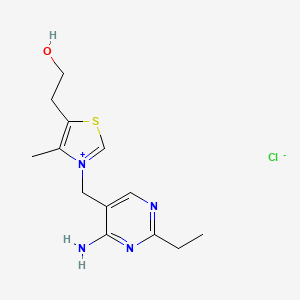
Ethyl Thiamine
概要
説明
科学的研究の応用
Ethyl Thiamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of thiamine derivatives and their potential as catalysts in organic synthesis.
Biology: this compound is studied for its role in cellular metabolism and its potential to enhance the bioavailability of thiamine in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating thiamine deficiency and related neurological disorders.
Industry: this compound is investigated for its use in fortifying food products and dietary supplements to improve nutritional content.
作用機序
Target of Action
These include the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes . It also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .
Mode of Action
Ethyl Thiamine interacts with its targets in a non-coenzyme manner . For instance, it facilitates acetylcholinergic neurotransmission upon its co-release with acetylcholine into the synaptic cleft . This is supported by the discovery of Thiamine Triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn .
Biochemical Pathways
This compound plays a crucial role in several biochemical pathways. It is involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . As a water-soluble vitamin, this compound is readily absorbed and distributed throughout the body. It is metabolized in the liver and excreted in the urine . The bioavailability of this compound is influenced by factors such as dietary intake, absorption efficiency, and the presence of transporters .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a critical role in energy production in the mitochondria and protein synthesis . It also ensures the proper functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine . Deficiency in this compound can lead to mitochondrial dysfunction, lactate and pyruvate accumulation, and consequently to focal thalamic degeneration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress conditions can affect the antioxidant activity of this compound . Moreover, the presence of other substances, such as the antidiabetic drug metformin, can compete with this compound for common transporters, potentially affecting its bioavailability .
生化学分析
Biochemical Properties
Ethyl Thiamine functions as a coenzyme in several biochemical reactions. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. These enzymes are pivotal in carbohydrate metabolism, facilitating the conversion of glucose into energy. This compound’s role as a coenzyme involves stabilizing carbanion intermediates, which are essential for the catalytic activity of these enzymes .
Cellular Effects
This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the activity of enzymes involved in the citric acid cycle and the pentose phosphate pathway, leading to increased ATP production and improved cellular energy status. Additionally, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a coenzyme for thiamine-dependent enzymes, facilitating the formation of enzyme-substrate complexes. This interaction enhances the catalytic efficiency of these enzymes, leading to increased metabolic flux through key pathways. This compound also plays a role in enzyme inhibition or activation, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound has been associated with sustained improvements in cellular function, particularly in energy metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it enhances metabolic activity and improves overall health. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle, the pentose phosphate pathway, and glycolysis. It interacts with enzymes such as transketolase and pyruvate dehydrogenase, facilitating the conversion of glucose into energy. This compound also influences the levels of key metabolites, such as NADPH and ribose-5-phosphate, which are critical for cellular function .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it is then distributed to various cellular compartments. The localization and accumulation of this compound are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria and cytosol. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. In the mitochondria, this compound plays a crucial role in energy metabolism, while in the cytosol, it is involved in various biosynthetic processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Thiamine typically involves the ethylation of thiamine. One common method is the reaction of thiamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and yield. The purification of the product is usually achieved through crystallization or chromatography techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions: Ethyl Thiamine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine under specific conditions.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the nucleophile used.
類似化合物との比較
Thiamine (Vitamin B1): The parent compound of Ethyl Thiamine, essential for carbohydrate metabolism and neural function.
Allithiamine: A derivative of thiamine found in garlic, known for its enhanced absorption and bioavailability.
Benfotiamine: A synthetic derivative of thiamine with improved bioavailability and potential therapeutic applications in diabetic neuropathy.
Uniqueness of this compound: this compound is unique due to the presence of the ethyl group, which may confer distinct chemical and biological properties. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy compared to other thiamine derivatives.
特性
IUPAC Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIUCXXQCMUBCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747774 | |
| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3505-34-8 | |
| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstracts mention the formation of HETPP during pyruvate transformation. What is the significance of HETPP in relation to the pyruvate dehydrogenase complex (PDC)?
A1: HETPP is a key intermediate in the reaction catalyzed by the PDC [, ]. The PDC is a crucial enzyme complex involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration. During this process, thiamine pyrophosphate (TPP), a coenzyme bound to the PDC, reacts with pyruvate to form HETPP. This intermediate subsequently undergoes further reactions within the PDC, ultimately leading to the formation of acetyl-CoA.
Q2: One abstract mentions species-specific differences in the stability of the chloroplast PDC. How might these differences relate to the formation or utilization of HETPP?
A2: While the abstracts don't explicitly link species-specific PDC stability to HETPP, it's plausible that variations in PDC stability could influence the efficiency of HETPP formation and utilization []. For instance, a less stable PDC might prematurely dissociate, potentially releasing HETPP before it can be fully converted to acetyl-CoA. Conversely, a highly stable PDC might hold onto HETPP longer, potentially influencing the rate of subsequent reactions. Further research is needed to investigate the precise relationship between PDC stability and HETPP dynamics in different plant species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


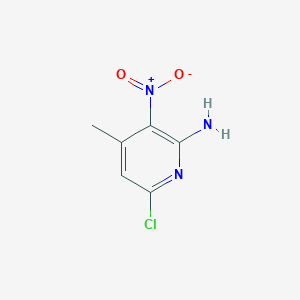

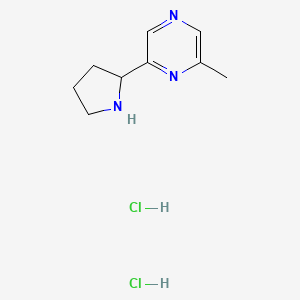
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
